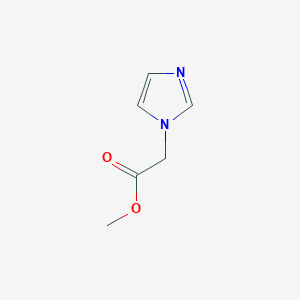
1-甲基-1H-咪唑-1-乙酸甲酯
概述
描述
Methyl 1H-imidazol-1-ylacetate is an organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions Methyl 1H-imidazol-1-ylacetate is characterized by the presence of a methyl ester group attached to the imidazole ring via an acetyl linkage
科学研究应用
Methyl 1H-imidazol-1-ylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-imidazol-1-ylacetate typically involves the reaction of imidazole with methyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the carbon atom of the methyl bromoacetate, resulting in the formation of Methyl 1H-imidazol-1-ylacetate.
Industrial Production Methods: Industrial production of Methyl 1H-imidazol-1-ylacetate follows similar synthetic routes but on a larger scale. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions: Methyl 1H-imidazol-1-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-1-acetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazole-1-acetic acid.
Reduction: Imidazole-1-ylmethanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
作用机制
The mechanism of action of Methyl 1H-imidazol-1-ylacetate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The ester group can undergo hydrolysis to release the active imidazole moiety, which can then interact with biological targets such as enzymes and receptors, modulating their activity.
相似化合物的比较
Imidazole-1-acetic acid: Similar structure but with a carboxylic acid group instead of an ester.
Imidazole-1-ylmethanol: Similar structure but with an alcohol group instead of an ester.
Methyl 2-imidazolecarboxylate: Similar structure but with the ester group attached directly to the imidazole ring.
Uniqueness: Methyl 1H-imidazol-1-ylacetate is unique due to its specific ester linkage, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
属性
IUPAC Name |
methyl 2-imidazol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENQOXBTQWXPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339622 | |
| Record name | Methyl 1H-imidazol-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25023-22-7 | |
| Record name | Methyl 1H-imidazol-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of using microwave irradiation in the synthesis of Methyl 2-(1H-imidazol-1-yl)acetate as described in the research?
A1: The research highlights that utilizing microwave irradiation significantly reduces the reaction time for synthesizing Methyl 2-(1H-imidazol-1-yl)acetate. [] The reaction, when carried out in a microwave reactor with indium(III) trifluoromethanesulfonate as a catalyst, completes within 3 minutes. [] This is considerably faster than traditional synthetic methods, demonstrating the potential of microwave-assisted synthesis for improved efficiency in organic chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
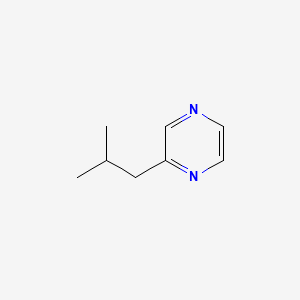

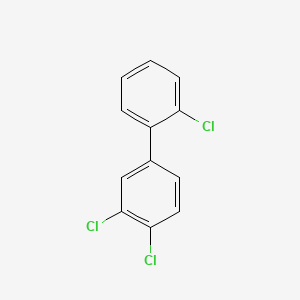
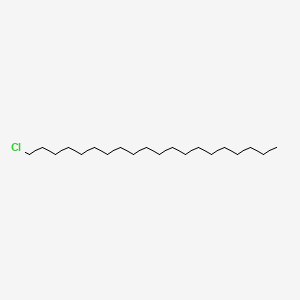

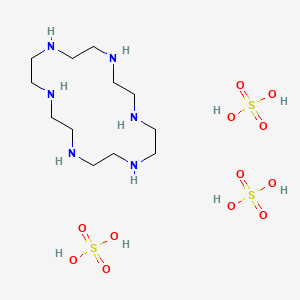
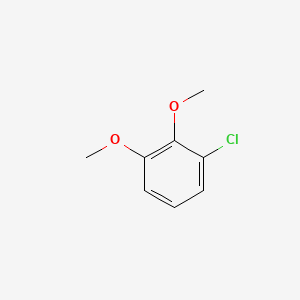

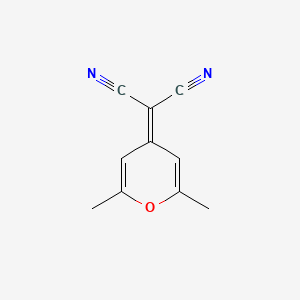

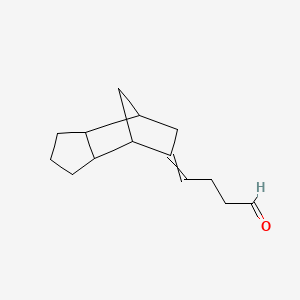
![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)


